Cas no 30236-32-9 (Methanesulfonamide,N-[4-[(1S)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-)

Methanesulfonamide,N-[4-[(1S)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]- structure
30236-32-9 structure
Product Name:Methanesulfonamide,N-[4-[(1S)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-
CAS No:30236-32-9
MF:C12H20N2O3S
MW:272.363801956177
CID:310882
PubChem ID:119259
Update Time:2025-04-19

Methanesulfonamide,N-[4-[(1S)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]- Chemical and Physical Properties

Names and Identifiers

    • Methanesulfonamide,N-[4-[(1S)-1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-
    • AURORA KA-855
    • Betacotdone
    • d,l-sotalol
    • N-(4-[1-hydroxy-2-(isopropylamino)ethyl]phenyl)methanesulfonamide
    • N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]-methane sulfonamide
    • SORBITOL
    • Sotolol
    • L-Sotalol
    • N-[4-[(1S)-1-Hydroxy-2-[(1-methylethyl)amino]ethyl]phenyl]methanesulfonamide
    • d-Sotalol
    • PDSP2_000164
    • 30236-32-9
    • Dexsotalol
    • METHANESULFONANILIDE, 4'-(1-HYDROXY-2-(ISOPROPYLAMINO)ETHYL)-, (+)-
    • Q27280025
    • Sotalol, (s)-
    • AKOS005379040
    • N-(4-((1S)-1-HYDROXY-2-((1-METHYLETHYL)AMINO)ETHYL)PHENYL)METHANESULFONAMIDE
    • MLS006011924
    • CHEMBL252312
    • DEXSOTALOL [WHO-DD]
    • BRD-K63900402-001-01-2
    • AB01333267-02
    • SCHEMBL203209
    • NS00127126
    • NCGC00340758-01
    • METHANESULFONAMIDE, N-(4-((1S)-1-HYDROXY-2-((1-METHYLETHYL)AMINO)ETHYL)PHENYL)-
    • Methanesulfonamide, N-(4-(1-hydroxy-2-((1-methylethyl)amino)ethyl)phenyl)-, (S)-
    • PDSP1_000165
    • HO7QAP3XEF
    • (+)-SOTALOL
    • Dexsotalol [INN]
    • (s)-sotalol
    • N-[4-[(1S)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide
    • Sotalol, d-
    • DTXSID2048454
    • SMR004703516
    • UNII-HO7QAP3XEF
    • Inchi: 1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/t12-/m1/s1
    • InChI Key: ZBMZVLHSJCTVON-GFCCVEGCSA-N
    • SMILES: S(C)(NC1C=CC(=CC=1)[C@@H](CNC(C)C)O)(=O)=O

Computed Properties

  • Exact Mass: 272.11946368g/mol
  • Monoisotopic Mass: 272.11946368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 330
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 86.8Ų

Experimental Properties

  • Density: 1.239±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Dissolution (52 g/l) (25 º C),
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